N-(2-adamantyl)-2-hydroxybenzamide
Description
N-(2-Adamantyl)-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxy group at the ortho position of the benzene ring and a bulky 2-adamantyl substituent attached to the amide nitrogen. The adamantyl group, a rigid bicyclic hydrocarbon, confers unique steric and hydrophobic properties, distinguishing it from simpler N-aryl or N-alkyl benzamides.
For example, adamantyl-containing compounds are known for their ability to penetrate lipid membranes and modulate central nervous system targets, such as dopamine receptors or viral proteases .
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C17H21NO2/c19-15-4-2-1-3-14(15)17(20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,19H,5-9H2,(H,18,20) |
InChI Key |
RZCMLOGLWYMVGF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of N-(2-adamantyl)-2-hydroxybenzamide, highlighting differences in substituents and biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects | References |
|---|---|---|---|---|
| This compound | 2-hydroxybenzamide + 2-adamantyl group | Not explicitly stated (inferred: CNS targeting due to adamantyl) | High lipophilicity and steric bulk | - |
| 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | 2-hydroxybenzamide + Cl substituents | Antiviral (adenovirus, RSV) | Halogen substitution enhances antiviral potency | |
| N-Benzyl-2-hydroxybenzamide | 2-hydroxybenzamide + benzyl group | Antimicrobial, antiparasitic | Lacks adamantyl’s membrane-penetrating ability | |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide | 2-hydroxybenzamide + CF₃ and Cl groups | Analgesic, anti-inflammatory | Trifluoromethyl group enhances metabolic stability | |
| N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide | Piperazine ring + benzhydryl and sulfonate | Antipsychotic (dopamine receptor modulation) | Enhanced solubility due to sulfonate groups |
Key Comparative Insights
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The trifluoromethyl group in N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide increases resistance to oxidative metabolism, whereas the adamantyl group’s stability may reduce hepatic clearance .
Target Selectivity
- Adamantyl derivatives are hypothesized to interact with lipid-rich environments or hydrophobic binding pockets, such as viral fusion proteins or G-protein-coupled receptors. This contrasts with piperazine-containing benzamides (e.g., antipsychotic analogues in ), which prioritize polar interactions with neurotransmitter receptors.
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